4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid, with the Chemical Abstracts Service number 59662-46-3, is an organic compound that belongs to the biphenyl family. Its molecular formula is CHO, and it has a molecular weight of 254.32 g/mol. This compound features a carboxylic acid functional group and is characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The compound is known for its potential applications in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Ambeed, which provide detailed information about its properties and potential applications. In terms of classification, 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid falls under the category of aromatic carboxylic acids due to the presence of the carboxylic acid functional group attached to an aromatic biphenyl structure.
The synthesis of 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a butyl group is introduced to a biphenyl scaffold followed by carboxylation:
The reaction conditions typically include moderate temperatures (around 50-100 °C) and an inert atmosphere to prevent oxidation. Yields can vary based on the specific reagents and conditions used.
The molecular structure of 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid includes:
The compound's structural data includes:
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization in synthetic organic chemistry.
The mechanism of action for compounds like 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid often involves interactions at a molecular level with biological targets. For instance:
Research indicates that biphenyl derivatives can exhibit biological activities such as anti-inflammatory and anticancer effects due to their ability to modulate biochemical pathways.
Relevant data include:
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid has several potential applications:
Research continues into its efficacy in various therapeutic areas, including anti-cancer and anti-inflammatory treatments. The versatility of biphenyl compounds makes them significant in both pharmaceutical development and industrial applications.
Biphenyl carboxylic acids emerged as structurally distinct pharmacophores following early investigations into polychlorinated biphenyls (PCBs), which demonstrated the biphenyl scaffold's inherent biochemical interactivity despite associated toxicity concerns [6]. Initial pharmacological interest focused on simple biphenyl structures, but researchers quickly recognized that strategic functionalization – particularly carboxyl group incorporation – could enhance target specificity and biological activity. The carboxylic acid moiety provided a critical anchor point for hydrogen bonding interactions with biological targets while modulating the compound's overall polarity and pharmacokinetic profile [6].
The pivotal transition toward therapeutic applications occurred when researchers systematically explored substituted biphenyl carboxylic acids as osteoclast inhibition agents. Early structural-activity relationship (SAR) studies revealed that biphenyl frameworks bearing carboxylic acid functionalities demonstrated remarkable efficacy in promoting osteoclast apoptosis, thereby inhibiting pathological bone resorption [6]. This discovery positioned biphenyl carboxylic acids as promising candidates for osteoporosis and cancer-associated bone disease treatment, distinct from earlier bisphosphonate approaches [6]. The ABD056 compound (butanediol ester of biphenyl carboxylic acid) exemplified this therapeutic potential, demonstrating nanomolar-range IC₅₀ values in osteoclast inhibition assays while sparing osteoblast function – highlighting the scaffold's selective bioactivity [6].
Table 1: Key Milestones in Biphenyl Carboxylic Acid Therapeutic Development
Time Period | Development Phase | Key Advancement | Representative Compound |
---|---|---|---|
Pre-1980s | Industrial Applications | Use as pesticides (PCBs) | Polychlorinated biphenyls |
1980s-1990s | Scaffold Exploration | Recognition of osteoclast inhibition potential | Simple biphenyl carboxylic acids |
Early 2000s | Targeted Drug Design | Development of antiresorptive agents with apoptosis induction | ABD056 (butanediol ester) |
Post-2005 | Structural Optimization | Introduction of alkyl/methyl groups for enhanced bioavailability | 4'-Butyl-3-methyl derivatives |
The structural evolution culminated in derivatives featuring alkyl chain extensions (butyl groups) and ring substituents (methyl groups), designed to optimize receptor binding and metabolic stability. The 4'-butyl-3-methyl substitution pattern specifically emerged as a strategic innovation to enhance hydrophobic interactions within enzyme binding pockets while maintaining the carboxylic acid's crucial hydrogen-bonding capability [6]. This molecular architecture balanced ligand efficiency with the steric requirements necessary for selective target modulation, establishing the biphenyl carboxylic acid framework as a privileged structure in bone-targeting therapeutic agents [6].
The strategic incorporation of the 4'-butyl and 3-methyl groups onto the biphenyl carboxylic acid core represents a deliberate molecular optimization process addressing key limitations of early derivatives. The n-butyl chain at the 4'-position significantly enhanced lipophilicity (log P increase ≈1.8 units), promoting membrane penetration and target engagement within hydrophobic enzyme pockets [4] [6]. Concurrently, the ortho-methyl group at the 3-position introduced controlled steric hindrance that reduced rotational freedom around the C3-C4 bond, enforcing a preferred dihedral angle that enhanced binding complementarity with biological targets [4].
Synthetic methodologies evolved substantially to enable precise regiocontrol over these substitutions:
Directed ortho-Metalation (DoM): For sequential functionalization of preformed biphenyls, ortho-directed lithiation techniques enabled precise methyl group installation. The carboxylic acid group served as a directing element when protected as an oxazoline or treated with lithium diisopropylamide (LDA) at low temperatures (-78°C), facilitating selective lithiation ortho to the carboxylic acid followed by electrophilic quench with methyl iodide [4].
Late-Stage C-H Functionalization: Emerging techniques addressed the inherent challenge of differentiating between proximal and distal C-H bonds in the biphenyl system. Transition metal-catalyzed (Pd, Ru, Rh) C-H activation strategies utilized the carboxylic acid as a native directing group through carboxylate-assisted metallacycle formation. For example:
Table 2: Functionalization Techniques for 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic Acid Synthesis
Methodology | Key Reagents/Conditions | Positional Selectivity | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 1,1'-biphenyl formation | 75-92% | Broad scope; requires halogenated precursors |
Directed ortho-Metalation (DoM) | LDA, THF, -78°C; CH₃I | 3-methyl installation | 60-75% | Excellent regioselectivity; sensitive conditions |
Palladium-Catalyzed C-H Activation | Pd(OAc)₂, AgOAc, oxidant, 120°C | 4'-alkylation | 45-68% | Atom-economical; moderate yields |
Carboxylate-Assisted C-H Methylation | RhCp*Cl₂, CH₃B(OH)₂, oxidant | 3-methyl installation | 50-72% | Utilizes native -COOH; competing decarboxylation |
The bioactivity enhancement from these substitutions was quantifiably demonstrated in osteoclast inhibition assays. Introducing the 4'-butyl group improved IC₅₀ values approximately 7-fold (from 26μM to ≈3.7μM) in mouse bone marrow cultures, while the synergistic addition of the 3-methyl group further enhanced potency to submicromolar levels (IC₅₀ ≈ 0.89μM) [6]. This improvement stemmed from:
The formal designation "4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid" follows rigorous IUPAC conventions established for polyaromatic systems containing multiple substituents and functional groups. This systematic name encodes critical structural information through specific numbering and ordering rules [1] [3].
Core Biphenyl Nomenclature:The parent hydrocarbon is identified as biphenyl (C₁₂H₁₀), consisting of two benzene rings connected by a single bond between C1-C1'. IUPAC mandates that rings be differentiated using numbered primes (', '', ''', etc.) when identical substituents are present [1]. The unprimed ring receives numbering priority when carboxylic acid is present, establishing it as the principal functional group [3].
Functional Group Prioritization:According to IUPAC Rule C-401.1, the carboxylic acid group (-COOH) holds highest priority among common organic functional groups. Consequently:
Substituent Identification and Ordering:Two substituents require designation:
Alternative Name Considerations:While the systematic name is preferred, other valid designations include:
Table 3: IUPAC Nomenclature Components for Biphenyl Carboxylic Acid Derivatives
Structural Element | IUPAC Designation | Positional Priority Rules | Common Errors |
---|---|---|---|
Biphenyl core | [1,1'-biphenyl] | Connection at C1-C1' specified | Misidentification as diphenyl |
Carboxylic acid group | -4-carboxylic acid suffix | Lowest number on parent ring | Failure to prioritize -COOH over alkyl groups |
Butyl substituent | 4'-butyl prefix | Primed numbering for secondary ring | Omission of prime symbol (4-butyl) |
Methyl substituent | 3-methyl prefix | Position relative to principal function | Incorrect alphabetization order |
Combined substituents | Alphabetical prefix ordering (butyl before methyl) | No numerical precedence | Methyl listed before butyl |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2